molecular formula C20H28ClN3O2 B132436 Pyrimidifen CAS No. 105779-78-0

Pyrimidifen

Cat. No. B132436
CAS RN: 105779-78-0
M. Wt: 377.9 g/mol
InChI Key: ITKAIUGKVKDENI-UHFFFAOYSA-N
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Description

Pyrimidifen is a synthetic pyrethroid insecticide that has been used for decades to control a variety of pests. It is a broad spectrum insecticide that is effective against a wide range of insect pests, including flies, mosquitoes, cockroaches, and other insects. This compound has been used in various formulations, including dusts, aerosols, and liquids, and is typically applied to crops, livestock, and other areas where insect control is desired. This compound is also used in some over-the-counter products for controlling fleas and ticks.

Scientific Research Applications

Pharmaceuticals and Bioactive Compounds

Pyrimidines, including compounds like pyrimidifen, have been extensively studied for their broad pharmaceutical applications. These compounds exhibit a wide range of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and anti-Alzheimer properties, among others. This diversity underscores the potential of pyrimidine derivatives in developing new drugs and therapeutic agents (Avinash U. Nerkar, 2021). Furthermore, pyrimidine-based compounds have shown promise in optical applications, such as in chemosensors, biological imaging, and optical devices, due to their exceptional photophysical performance and sustainable manufacturing processes (Alexis Tigreros & J. Portilla, 2021).

Agricultural Applications

Pyriproxyfen, a compound related to this compound, serves as a hygienic insecticide in agriculture for controlling various insect species. It mimics juvenile hormone activity, disrupting insect metamorphosis and preventing reproduction. While studies have investigated its metabolic behavior and toxic effects in mammals, these insights are crucial for assessing human health risks and ensuring environmental safety (Hui Liu et al., 2019).

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antibacterial properties. Research into new compounds with pyrimidine structures has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents (Sudha Singh et al., 2019).

Environmental and Ecotoxicological Effects

The environmental fate and ecotoxicological effects of pyriproxyfen, another compound related to this compound, have been subjects of study, especially in aquatic ecosystems. While pyriproxyfen is rapidly photodegraded in water, its persistence and impact on various aquatic species underscore the importance of understanding its environmental behavior for effective and safe usage (J. Devillers, 2020).

Safety and Hazards

Pyrimidifen is toxic if swallowed and may cause an allergic skin reaction . It is also fatal if inhaled and can cause damage to organs such as the lungs and blood system . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Pyrimidinamine derivatives, including Pyrimidifen, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . As resistance to existing drugs increases, there is a need for the development of new effective anticancer drugs with a pyrimidine scaffold .

Biochemical Analysis

Biochemical Properties

Pyrimidifen is a mitochondrial complex I electron transport inhibitor . It interacts with the enzymes, proteins, and other biomolecules involved in this process, inhibiting their function and thereby exerting its insecticidal and acaricidal effects .

Cellular Effects

This compound’s impact on cells is primarily through its inhibition of mitochondrial complex I, a key component of the electron transport chain . This disruption affects cellular metabolism, leading to the death of the pest organism

Molecular Mechanism

The molecular mechanism of this compound involves its role as a mitochondrial complex I electron transport inhibitor . It binds to components of the electron transport chain in the mitochondria, disrupting the normal flow of electrons. This disruption prevents the formation of ATP, the energy currency of the cell, leading to cell death .

Temporal Effects in Laboratory Settings

It is known that this compound is a non-persistent compound, indicating that it may degrade over time

Dosage Effects in Animal Models

It is known that this compound has high acute toxicity in fish and bees

Metabolic Pathways

This compound is involved in the electron transport chain in the mitochondria, a key metabolic pathway . It interacts with enzymes involved in this process, disrupting the normal flow of electrons and the production of ATP

Transport and Distribution

Given its role as a mitochondrial complex I electron transport inhibitor, it is likely that it is transported to the mitochondria where it exerts its effects

Subcellular Localization

Given its mode of action, this compound is likely localized to the mitochondria where it inhibits the electron transport chain . The exact subcellular localization and any effects on its activity or function require further investigation. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

properties

IUPAC Name

5-chloro-N-[2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl]-6-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O2/c1-5-17-19(21)20(24-13-23-17)22-10-12-26-18-8-7-16(9-11-25-6-2)14(3)15(18)4/h7-8,13H,5-6,9-12H2,1-4H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKAIUGKVKDENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NCCOC2=C(C(=C(C=C2)CCOCC)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057925
Record name Pyrimidifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105779-78-0
Record name Pyrimidifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105779-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidifen [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105779780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIMIDIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I21MX86B4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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